molecular formula C24H24N2O2S B11444023 5,6-dimethyl-1-[(4-methylphenyl)methyl]-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione

5,6-dimethyl-1-[(4-methylphenyl)methyl]-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione

Cat. No.: B11444023
M. Wt: 404.5 g/mol
InChI Key: YRFNSSIJWBNJDI-UHFFFAOYSA-N
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Description

5,6-dimethyl-1-[(4-methylphenyl)methyl]-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core with various substituents such as dimethyl, methylphenylmethyl, and phenylethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-1-[(4-methylphenyl)methyl]-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. The starting materials often include substituted thiophenes and pyrimidines, which undergo a series of reactions such as alkylation, cyclization, and condensation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be efficient and cost-effective, with considerations for scalability, safety, and environmental impact. Advanced techniques such as automated synthesis and process optimization are employed to enhance the overall production efficiency.

Chemical Reactions Analysis

Types of Reactions

5,6-dimethyl-1-[(4-methylphenyl)methyl]-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts such as palladium or copper complexes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or tool in studying cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical products.

Mechanism of Action

The mechanism of action of 5,6-dimethyl-1-[(4-methylphenyl)methyl]-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Pyrimidine Derivatives: Compounds with a pyrimidine core and various substituents.

    Thiophene Derivatives: Compounds with a thiophene core and various substituents.

Uniqueness

5,6-dimethyl-1-[(4-methylphenyl)methyl]-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione is unique due to its specific combination of substituents and its potential applications across multiple scientific fields. Its distinct structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H24N2O2S

Molecular Weight

404.5 g/mol

IUPAC Name

5,6-dimethyl-1-[(4-methylphenyl)methyl]-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C24H24N2O2S/c1-16-9-11-20(12-10-16)15-26-23-21(17(2)18(3)29-23)22(27)25(24(26)28)14-13-19-7-5-4-6-8-19/h4-12H,13-15H2,1-3H3

InChI Key

YRFNSSIJWBNJDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=C(S3)C)C)C(=O)N(C2=O)CCC4=CC=CC=C4

Origin of Product

United States

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